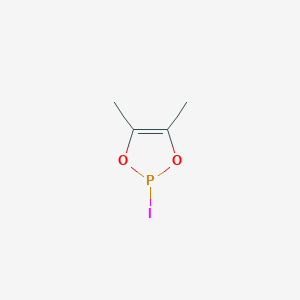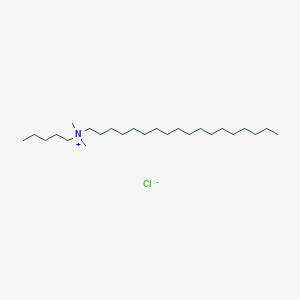![molecular formula C26H25NO3 B14403787 N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide CAS No. 88122-86-5](/img/structure/B14403787.png)
N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: is an organic compound characterized by the presence of two naphthalen-2-yloxy groups attached to an ethyl acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with ethyl 2-cyano-3-ethoxyacrylate in dry ethanol under reflux conditions . The reaction mixture is heated with stirring for about 2 hours, and the product is obtained upon cooling to room temperature .
Industrial Production Methods: While specific industrial production methods for N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.
Reduction: Reduction reactions can yield simpler amide derivatives.
Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Naphthalen-2-yloxy derivatives.
Reduction: Simpler amide derivatives.
Substitution: New compounds with modified naphthalen-2-yloxy groups.
Applications De Recherche Scientifique
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of electroluminescent devices.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of environmentally friendly insecticides.
Mécanisme D'action
The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-[(naphthalen-2-yl)oxy]acetamide: Shares structural similarities but lacks the bis-ethyl acetamide backbone.
2-(naphthalen-2-yloxy)acetohydrazide: Another related compound with different functional groups.
Uniqueness: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to its dual naphthalen-2-yloxy groups and ethyl acetamide backbone, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88122-86-5 |
|---|---|
Formule moléculaire |
C26H25NO3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N,N-bis(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3 |
Clé InChI |
LAZMWWIKUCBHQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



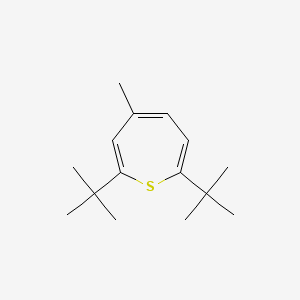
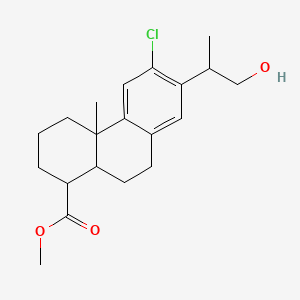
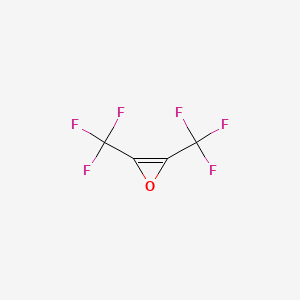
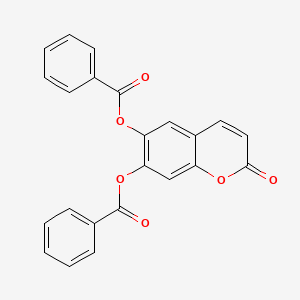
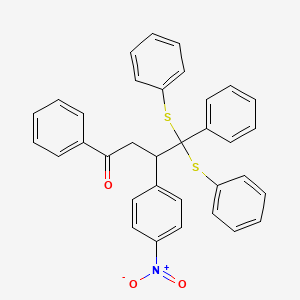
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
